Yelfbsbofkwhsl-qdpfkyggsa-

Beschreibung

The compound "Yelfbsbofkwhsl-qdpfkyggsa-" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a bromine and chlorine substituent on the phenyl ring, which influences its reactivity and stability. Key properties include:

- Log P (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate hydrophobicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .

- Synthetic Accessibility: A score of 2.07, reflecting moderate difficulty in synthesis .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and the boronic acid group, enabling applications in Suzuki-Miyaura coupling reactions for pharmaceutical intermediates .

Eigenschaften

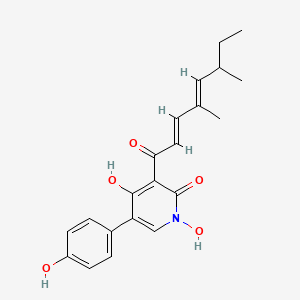

CAS-Nummer |

81844-67-9 |

|---|---|

Molekularformel |

C21H23NO5 |

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

3-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+ |

InChI-Schlüssel |

YELFBSBOFKWHSL-QDPFKYGGSA-N |

Isomerische SMILES |

CCC(C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |

Kanonische SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tenellin is synthesized through a biosynthetic pathway involving the condensation of a polyketide moiety with a rearranged phenylpropanoid unit derived from tyrosine . The biosynthesis of tenellin involves several steps, including the incorporation of deuterium-labeled intermediates into the polyketide chain . The formation of the pyridone ring in tenellin requires the condensation of the polyketide moiety with the phenylpropanoid unit .

Industrial Production Methods: Industrial production of tenellin can be achieved through the fermentation of Beauveria bassiana in a liquid medium. The fermentation process is followed by preparative high-performance liquid chromatography (HPLC) purification to isolate tenellin and its derivatives . The production of tenellin can be enhanced by using ferricrocin-deficient mutants of Beauveria bassiana, which accumulate significant amounts of the iron-tenellin complex under iron-replete conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Tenellin undergoes various chemical reactions, including complexation with iron to form an iron-tenellin complex . This complexation occurs at a ratio of 3:1 (tenellin to iron) in the absence of ferricrocin .

Common Reagents and Conditions: The formation of the iron-tenellin complex is facilitated by the presence of excess unbound iron, which binds to tenellin and protects the cell from iron-mediated free radical damage .

Major Products Formed: The major product formed from the reaction of tenellin with iron is the iron-tenellin complex, which plays a crucial role in protecting the fungus from oxidative stress .

Wissenschaftliche Forschungsanwendungen

Tenellin has a wide range of scientific research applications, including:

Wirkmechanismus

Tenellin exerts its effects primarily through its role as an iron chelator. By binding to excess unbound iron, tenellin prevents the formation of reactive oxygen species through the Fenton reaction, thereby protecting the fungus from oxidative stress . The formation of the iron-tenellin complex is a survival strategy during iron-mediated oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares "Yelfbsbofkwhsl-qdpfkyggsa-" with structurally related boronic acid derivatives and halogenated aromatic compounds, emphasizing key physicochemical and pharmacological properties:

Key Findings:

Structural Influence on Solubility :

- The higher solubility of "Yelfbsbofkwhsl-qdpfkyggsa-" (0.24 mg/mL) compared to (3-Bromo-5-chlorophenyl)boronic acid (0.18 mg/mL) is attributed to its balanced halogen distribution, which reduces crystallinity and enhances aqueous interaction .

- In contrast, 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) exhibits higher solubility (0.34 mg/mL) due to the thiophene ring’s electron-rich nature, improving polar interactions .

Pharmacological Potential: "Yelfbsbofkwhsl-qdpfkyggsa-" and (3-Bromo-5-chlorophenyl)boronic acid both show BBB permeability, making them candidates for central nervous system (CNS) drug development . 6-Bromo-2,3-dichlorophenylboronic acid lacks BBB permeability, likely due to increased molecular weight (253.32 g/mol) and higher Log P (2.94), which hinder passive diffusion .

Synthetic Challenges :

- The synthesis of 6-Bromo-2,3-dichlorophenylboronic acid (synthetic accessibility score: 2.31) is more complex than "Yelfbsbofkwhsl-qdpfkyggsa-" due to steric hindrance from multiple halogen substituents .

- 7-Bromobenzo[b]thiophene-2-carboxylic acid requires sulfur-containing precursors (e.g., thiophene derivatives), increasing raw material costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.